molecular formula C17H21N5O2 B2897649 1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol CAS No. 2380060-35-3

1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol

Numéro de catalogue B2897649
Numéro CAS: 2380060-35-3
Poids moléculaire: 327.388
Clé InChI: KGGJVAKOKZDLLT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol, also known as SCH-58261, is a potent and selective antagonist of the adenosine A2A receptor. It was first synthesized in 1996 by scientists at Schering-Plough Research Institute as a potential treatment for Parkinson's disease. Since then, it has been extensively studied for its potential therapeutic applications in a range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

Mécanisme D'action

1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol is a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Adenosine is a neuromodulator that regulates a range of physiological processes, including sleep, pain, and inflammation. Activation of the A2A receptor has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases. This compound blocks the A2A receptor, which can lead to increased dopamine release in the brain and other beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase dopamine release in the brain, which can lead to improved cognitive function and reduced inflammation. It has also been shown to inhibit angiogenesis and tumor growth in cancer models, and to improve cardiac function in heart failure models.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of 1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol for lab experiments is its selectivity for the A2A receptor, which allows researchers to study the specific effects of blocking this receptor. However, its low solubility in water can make it difficult to work with, and its potency can also make it challenging to use at low concentrations.

Orientations Futures

There are several potential future directions for research on 1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol. One area of interest is its potential use in combination with other drugs for cancer treatment, as it has been shown to enhance the effects of chemotherapy and radiation therapy. Another area of interest is its potential use in combination with other neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, there is ongoing research on the development of more potent and selective A2A receptor antagonists based on the structure of this compound.

Méthodes De Synthèse

The synthesis of 1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol involves several steps, starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This is then reacted with 2-methyl-3-aminopropanol to form the corresponding amide, which is further reacted with 9-methyl-6-chloropurine to yield this compound. The overall yield of this process is approximately 25%.

Applications De Recherche Scientifique

1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol has been extensively studied for its potential therapeutic applications in a range of diseases. In cancer, it has been shown to inhibit tumor growth and metastasis in animal models, and is currently being investigated as a potential treatment for breast cancer, colon cancer, and melanoma. In cardiovascular disease, it has been shown to improve cardiac function and reduce inflammation in animal models of heart failure. In neurodegenerative disorders, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

Propriétés

IUPAC Name

1-(4-methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-17(23,8-12-4-6-13(24-3)7-5-12)9-18-15-14-16(20-10-19-15)22(2)11-21-14/h4-7,10-11,23H,8-9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGJVAKOKZDLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC2=C3C(=NC=N2)N(C=N3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.